molecular formula C19H21N3O B14182559 Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- CAS No. 857531-94-3

Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-

Cat. No.: B14182559
CAS No.: 857531-94-3
M. Wt: 307.4 g/mol
InChI Key: PAJNBJLDVKJXNX-UHFFFAOYSA-N
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Description

Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is a complex organic compound that features a phenol group, a methylamino group, and a pyrazole ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The phenol group is then introduced via electrophilic aromatic substitution, and the methylamino group is added through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of agrochemicals and fluorescent materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[3-(dimethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
  • Phenol, 4-[3-(ethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
  • Phenol, 4-[3-(propylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]

Uniqueness

Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for various applications in chemistry, biology, and medicine .

Properties

CAS No.

857531-94-3

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]phenol

InChI

InChI=1S/C19H21N3O/c1-20-11-10-19(16-6-8-18(23)9-7-16)15-4-2-14(3-5-15)17-12-21-22-13-17/h2-9,12-13,19-20,23H,10-11H2,1H3,(H,21,22)

InChI Key

PAJNBJLDVKJXNX-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)C2=CNN=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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